molecular formula C14H16N4O3 B2683502 1-(4-methoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1105222-04-5

1-(4-methoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2683502
CAS No.: 1105222-04-5
M. Wt: 288.307
InChI Key: HIINDGVWBISFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxyphenyl group and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea can be synthesized through a multi-step process involving the following key steps:

    Formation of the Pyridazinone Moiety: The synthesis begins with the preparation of the pyridazinone ring. This can be achieved by reacting appropriate starting materials such as hydrazine derivatives with diketones under controlled conditions.

    Introduction of the Ethyl Linker: The next step involves the introduction of the ethyl linker to the pyridazinone ring. This can be accomplished through alkylation reactions using suitable alkylating agents.

    Coupling with Methoxyphenyl Isocyanate: The final step involves the coupling of the intermediate with methoxyphenyl isocyanate to form the desired urea compound. This reaction typically requires the use of a base such as triethylamine and is carried out under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea has found applications in various fields of scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.

    1-(4-Methoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)carbamate: Similar structure but with a carbamate moiety instead of a urea moiety.

Uniqueness: The presence of both the methoxyphenyl group and the pyridazinone moiety in this compound imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-21-12-6-4-11(5-7-12)17-14(20)15-9-10-18-13(19)3-2-8-16-18/h2-8H,9-10H2,1H3,(H2,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIINDGVWBISFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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